molecular formula C16H26F3N3O8S B12363125 Glutathione diethyl ester (TFA)

Glutathione diethyl ester (TFA)

Cat. No.: B12363125
M. Wt: 477.5 g/mol
InChI Key: USGFUNMVEYPOIY-IYPAPVHQSA-N
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Description

Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:

    Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.

    Purification: The product is purified using techniques such as chromatography.

    Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.

Industrial Production Methods

Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.

    Purification: High-throughput purification methods, such as large-scale chromatography, are employed.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to its thiol form.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Conversion to the thiol form.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Glutathione diethyl ester (TFA) has a wide range of applications in scientific research, including:

Mechanism of Action

Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:

Comparison with Similar Compounds

Similar Compounds

    Glutathione Ethyl Ester: Similar in structure but differs in the ester group.

    Glutathione Monoester: A precursor to glutathione diethyl ester.

    Reduced Glutathione: The non-esterified form of glutathione.

Uniqueness

Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .

Properties

Molecular Formula

C16H26F3N3O8S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1

InChI Key

USGFUNMVEYPOIY-IYPAPVHQSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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